
1-((2-(三甲基甲硅烷基)乙氧基)甲基)-1H-咪唑
描述
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole is a useful research compound. Its molecular formula is C9H18N2OSi and its molecular weight is 198.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
受保护咪唑的卤化:
- 马修斯、惠滕和麦卡锡詹姆斯 (1987) 表明,当 2,2'-联-1H-咪唑受 [2-(三甲基甲硅烷基)乙氧基]甲基保护时,在卤化剂处理下会产生单卤代衍生物。这对于合成各种卤代咪唑化合物具有重要意义。
锂化反应中的保护基团:
- 富吉纳、霍尔策和瓦西基 (1992) 富吉纳、霍尔策和瓦西基 (1992) 描述了 [2-(三甲基甲硅烷基)乙氧基]甲基在吡唑和 1,2,4-三唑的锂化反应中作为保护基团的用途,突出了其在杂环化合物合成中的作用。
氰基取代的羧基咪唑的合成:
- 沃尔、舒伯特和伊利格卡尔 (2008) 沃尔、舒伯特和伊利格卡尔 (2008) 报道了 4-氰基-1-{[2-(三甲基甲硅烷基)乙氧基]甲基}-1H-咪唑-2-羧酸钾的合成,这是一种单氰基取代的 2-羧基咪唑。这证明了它在咪唑环中引入官能团的作用。
有机合成中的碳脱硅烷基化:
- 埃芬伯格、罗斯、艾哈迈德和克雷布斯 (1991) 埃芬伯格、罗斯、艾哈迈德和克雷布斯 (1991) 描述了三甲基甲硅烷基取代的咪唑的碳脱硅烷基化,这对于合成各种羟基烷基取代的咪唑和酰基咪唑非常重要。
反应性酰基物种的生成:
- 大田、早川和冈本 (1985) 大田、早川和冈本 (1985) 证明了从 1-甲基-2-(1'-氰基-1'-三甲基甲硅烷基氧基)烷基-1H-咪唑中生成反应性酰基物种,这与合成酰化化合物有关。
咪唑的脱保护和功能化:
- 托雷格罗萨、帕斯托和尤斯 (2007) 托雷格罗萨、帕斯托和尤斯 (2007) 研究了异戊二烯催化的 1-取代咪唑的锂化,展示了 [2-(三甲基甲硅烷基)乙氧基]甲基在生成 1H-咪唑和 2-官能化咪唑中的作用。
咪唑衍生物的合成和表征:
- 奥尔汉、科塞、阿尔坎和厄兹图尔克 (2019) 奥尔汉、科塞、阿尔坎和厄兹图尔克 (2019) 探索了 4-甲基-5-咪唑甲醛衍生物的合成,突出了三甲基甲硅烷基保护的咪唑化合物在合成具有生物活性的分子中的作用。
在有机合成中用作离去基团:
- 福布吕根 (1983) 福布吕根 (1983) 证明了三甲基甲硅烷基化在活化各种部分中的效用,从而合成出各种咪唑衍生物。
属性
IUPAC Name |
2-(imidazol-1-ylmethoxy)ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OSi/c1-13(2,3)7-6-12-9-11-5-4-10-8-11/h4-5,8H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBYSXRGWSURGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

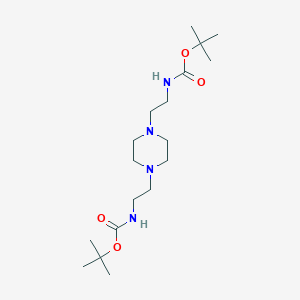

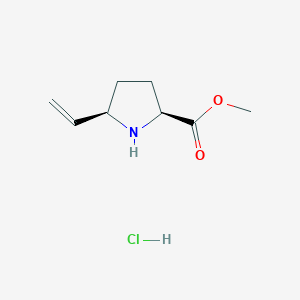
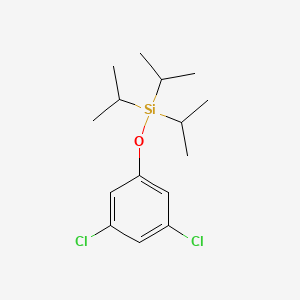
![6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate](/img/structure/B8264048.png)
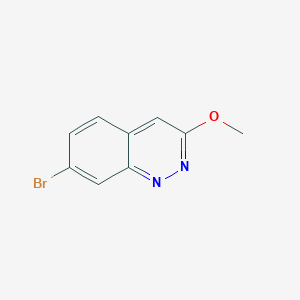
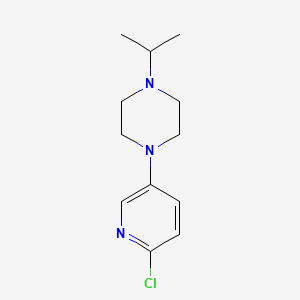

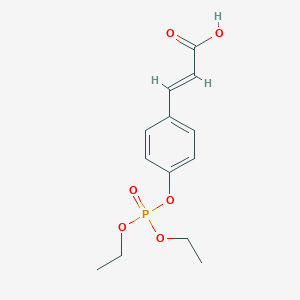
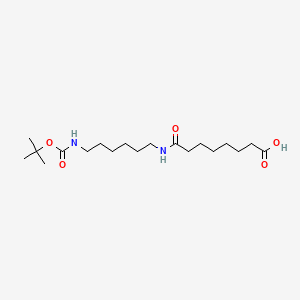

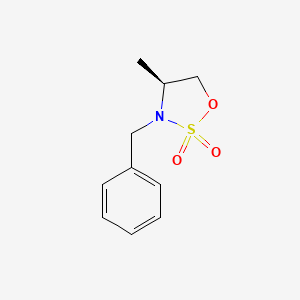

![ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B8264128.png)